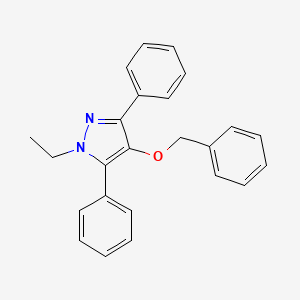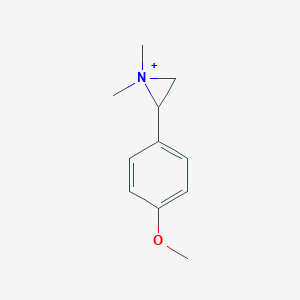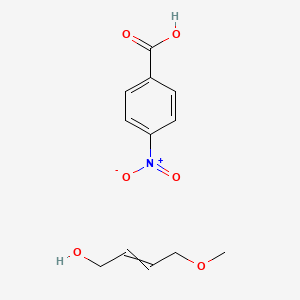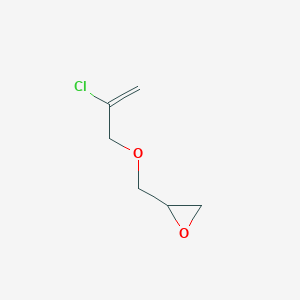
(7E)-9-Methyl-N-phenylpentadec-8-en-7-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7E)-9-Methyl-N-phenylpentadec-8-en-7-imine is an organic compound characterized by its unique structure, which includes a phenyl group attached to a pentadec-8-en-7-imine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7E)-9-Methyl-N-phenylpentadec-8-en-7-imine typically involves the reaction of a suitable aldehyde with an amine under specific conditions. One common method is the condensation reaction between 9-methylpentadec-8-en-7-one and aniline. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and ensure the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(7E)-9-Methyl-N-phenylpentadec-8-en-7-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
(7E)-9-Methyl-N-phenylpentadec-8-en-7-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (7E)-9-Methyl-N-phenylpentadec-8-en-7-imine exerts its effects involves interactions with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, affecting various biochemical pathways. The phenyl group may also play a role in the compound’s activity by interacting with hydrophobic regions of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(5Z,7E,9)-decatrien-2-one: This compound has a similar structure but differs in the length of the carbon chain and the position of the double bonds.
7E,9E-Octadecadienoic acid: Another similar compound with a longer carbon chain and different functional groups.
Uniqueness
(7E)-9-Methyl-N-phenylpentadec-8-en-7-imine is unique due to its specific combination of a phenyl group and an imine group attached to a pentadec-8-en backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
61285-56-1 |
|---|---|
Fórmula molecular |
C22H35N |
Peso molecular |
313.5 g/mol |
Nombre IUPAC |
9-methyl-N-phenylpentadec-8-en-7-imine |
InChI |
InChI=1S/C22H35N/c1-4-6-8-11-15-20(3)19-22(18-12-9-7-5-2)23-21-16-13-10-14-17-21/h10,13-14,16-17,19H,4-9,11-12,15,18H2,1-3H3 |
Clave InChI |
IXAAQLBPYVRVGM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=CC(=NC1=CC=CC=C1)CCCCCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate](/img/structure/B14598295.png)

![Benzenesulfonic acid, 4-[(methoxycarbonyl)amino]-](/img/structure/B14598314.png)

![Butyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14598320.png)



![3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol](/img/structure/B14598332.png)

